molecular formula C23H16O7S B2731943 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate CAS No. 929456-25-7

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B2731943
CAS No.: 929456-25-7
M. Wt: 436.43
InChI Key: DVRBQZFZKIHNJG-JJFYIABZSA-N
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Description

This compound is a benzofuran derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group conjugated to a 3-oxo-2,3-dihydrobenzofuran scaffold via a Z-configuration methylene bridge. The 6-position of the benzofuran core is substituted with a 4-methylbenzenesulfonate (tosyl) group, which introduces strong electron-withdrawing and polar characteristics. Such structural features are critical in modulating physicochemical properties (e.g., solubility, stability) and biological activity, particularly in drug discovery contexts where sulfonate esters are often employed as prodrugs or enzyme inhibitors.

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7S/c1-14-2-6-17(7-3-14)31(25,26)30-16-5-8-18-20(12-16)29-22(23(18)24)11-15-4-9-19-21(10-15)28-13-27-19/h2-12H,13H2,1H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRBQZFZKIHNJG-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The compound's molecular formula is C22H19O7SC_{22}H_{19}O_7S, with a molecular weight of approximately 439.45 g/mol. Its structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Research indicates that compounds related to the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been tested for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed strong anticancer activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
Thiourea Derivative 1HepG22.387.46
Thiourea Derivative 2HCT1161.548.29
Thiourea Derivative 3MCF-74.524.56

The anticancer mechanisms of these compounds often involve:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) can disrupt signaling pathways essential for tumor growth and survival.
  • Apoptosis Induction : Assessment via annexin V-FITC assays indicates that these compounds can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest at various phases, thereby inhibiting proliferation.

Case Studies and Research Findings

A pivotal study focused on the synthesis and biological evaluation of new benzo[d][1,3]dioxole derivatives revealed their potential as effective anticancer agents. The synthesized compounds were subjected to SRB assays to evaluate cytotoxicity across multiple cancer cell lines .

Another study explored the structure-activity relationship (SAR) of related compounds, highlighting how modifications in the molecular structure could enhance or diminish biological activity. This research emphasized the importance of specific functional groups in mediating interactions with cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of this compound, comparisons are drawn with structurally analogous benzofuran derivatives (Table 1). Key differences lie in substituent groups, stereochemistry, and functionalization patterns, which influence reactivity, bioavailability, and target interactions.

Table 1: Structural and Functional Comparison of Analogous Benzofuran Derivatives

Compound Name Core Structure Substituent at 6-Position Key Functional Groups Notable Properties
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate Benzofuran + benzo[d][1,3]dioxole 4-Methylbenzenesulfonate Tosyl group, Z-methylene bridge High polarity due to sulfonate; potential enzyme inhibition
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate Benzofuran + benzo[d][1,3]dioxole 3,4,5-Trimethoxybenzoate Trimethoxy aromatic ester, Z-methylene bridge Enhanced lipophilicity; likely improved membrane permeability
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate Benzofuran + 2,4-dimethoxyphenyl 5-Methoxy-2-phenylbenzofuran carboxylate Biphenyl carboxylate, Z-methylene bridge Extended π-conjugation; potential fluorescence or photochemical activity

Key Findings from Structural Analysis

Electronic Effects: The 4-methylbenzenesulfonate group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to positively charged enzymatic active sites (e.g., kinases or hydrolases). In contrast, the 3,4,5-trimethoxybenzoate analog () exhibits electron-donating methoxy groups, favoring interactions with hydrophobic pockets. This rigidity could improve target specificity.

Solubility and Bioavailability: Sulfonate-containing derivatives generally exhibit higher aqueous solubility than their ester or carboxylate counterparts (e.g., trimethoxybenzoate in ), making them more suitable for intravenous formulations. The 5-methoxy-2-phenylbenzofuran carboxylate analog () demonstrates reduced solubility due to its bulky aromatic substituents but may show enhanced tissue penetration in lipid-rich environments.

Biological Activity: Tosyl derivatives are frequently associated with protease or kinase inhibitory activity, whereas trimethoxybenzoate analogs () are linked to antioxidant or antimicrobial effects due to their polyphenolic nature.

Computational Similarity Analysis :

  • Tanimoto coefficient-based comparisons () reveal moderate structural similarity (0.65–0.72) between the target compound and analogs in Table 1, primarily due to shared benzofuran and benzo[d][1,3]dioxole motifs. Divergence arises from substituent-specific functional groups.
  • Graph-based subgraph matching () identifies conserved sub-structures (e.g., benzofuran core) but highlights divergent pharmacophoric features, such as the sulfonate vs. carboxylate groups.

Methodological Considerations

  • Structural Visualization : Tools like Mercury () enable precise comparison of crystal packing and intermolecular interactions, critical for understanding stability and polymorphism.

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